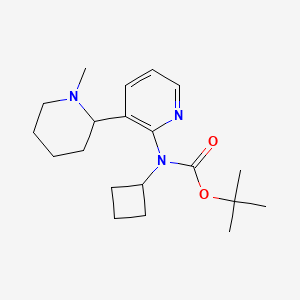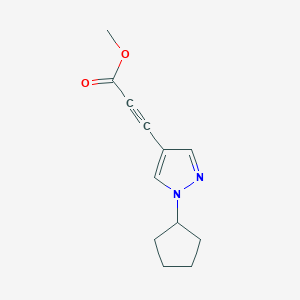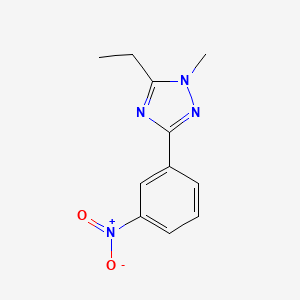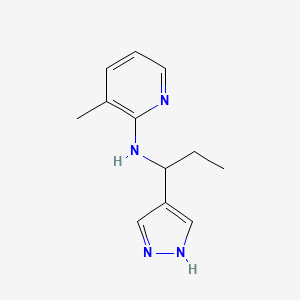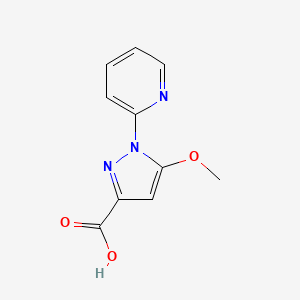
1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of a fluorine atom and a methyl group on the benzyl ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine typically involves the condensation of 3-fluoro-4-methylbenzaldehyde with pyrrolidine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzyl)pyrrolidin-3-amine: Similar structure but lacks the fluorine atom.
1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
1-(3-Fluoro-4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring, which enhances its chemical stability and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17FN2 |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
1-[(3-fluoro-4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c1-9-2-3-10(6-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 |
Clave InChI |
JVCHQGVNHIUXDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CCC(C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




